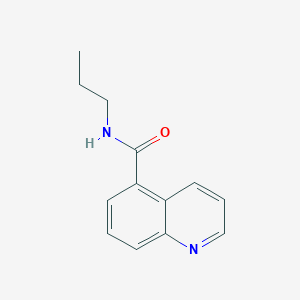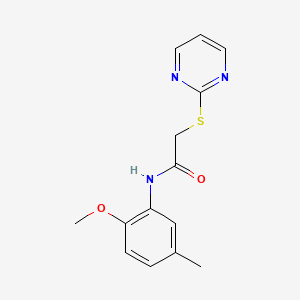
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide, also known as MPYSA, is a novel small molecule that has been synthesized and studied for its potential use in scientific research. MPYSA has shown promising results in various studies and is considered to be a valuable tool in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the inhibition of tyrosine kinases by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth and differentiation.
Biochemical and physiological effects:
This compound has been shown to exhibit anti-proliferative effects on various cancer cell lines, indicating its potential use as an anti-cancer agent. It has also been shown to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in lab experiments is its high yield and purity, which makes it easier to obtain reliable results. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide in scientific research. One potential direction is the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Another potential direction is the investigation of the anti-inflammatory effects of this compound in vivo, which could lead to the development of novel anti-inflammatory drugs. Additionally, the potential use of this compound in combination therapy for cancer treatment could also be explored in future studies.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in various scientific studies. Its potential use as a research tool in the fields of biochemistry, pharmacology, and medicinal chemistry make it a valuable asset in scientific research. Further studies are needed to fully explore the potential of this compound in various applications.
Méthodes De Synthèse
The synthesis of N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide involves the reaction of 2-chloro-5-methylphenyl isothiocyanate with 2-amino-4-methylpyrimidine in the presence of a base. The resulting product is then treated with N-(2-methoxyethyl)acetamide to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide has been extensively studied for its potential use as a research tool in various fields such as biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit inhibitory activity against various enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Propriétés
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-pyrimidin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-4-5-12(19-2)11(8-10)17-13(18)9-20-14-15-6-3-7-16-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJPYDPAJAIGTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

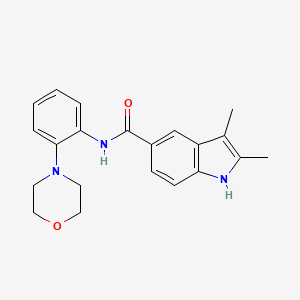
![2-cyano-N-(3-methoxyphenyl)-3-[2-(morpholin-4-yl)quinolin-3-yl]prop-2-enamide](/img/structure/B7476618.png)
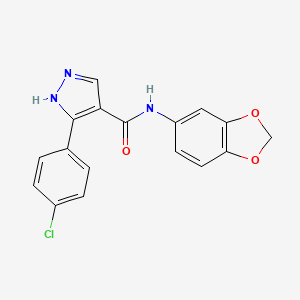
![4-[(E)-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enoyl]piperazin-2-one](/img/structure/B7476652.png)
![7-[(2-Fluorophenyl)sulfanylmethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7476656.png)
![5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B7476661.png)
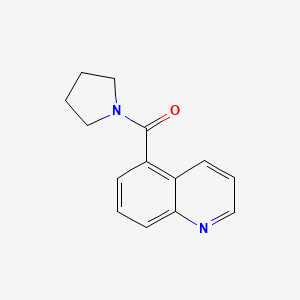


![2-Fluoro-5-[(3-sulfamoylphenyl)sulfamoyl]benzoic acid](/img/structure/B7476691.png)
![2-[2-(3-Methylanilino)-2-oxoethoxy]benzamide](/img/structure/B7476700.png)
![3-[(2-fluorophenyl)sulfamoyl]-N-(furan-2-ylmethyl)-N-methylbenzamide](/img/structure/B7476708.png)
